molecular formula C25H18BrN3O2 B2796737 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326879-70-2

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2796737
CAS No.: 1326879-70-2
M. Wt: 472.342
InChI Key: MQNDYCMYQRHRPM-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl group at position 4 and a 3,4-dimethylphenyl group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins via halogen bonding and π-π interactions.

Properties

IUPAC Name

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O2/c1-15-10-11-19(12-16(15)2)29-14-22(20-8-3-4-9-21(20)25(29)30)24-27-23(28-31-24)17-6-5-7-18(26)13-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNDYCMYQRHRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of appropriate precursors. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) and bases like potassium hydroxide (KOH) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Pyrazole Cores

Example Compounds :

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Key Differences :

  • Core Structure: Pyrazole (5-membered ring with two adjacent nitrogen atoms) vs. dihydroisoquinolinone (fused bicyclic system with a ketone).
  • Substituents : Bromine at para position (4-bromophenyl) in pyrazole analogs vs. meta (3-bromophenyl) in the target compound. Fluorophenyl groups in analogs introduce electronegativity, whereas dimethylphenyl in the target enhances steric bulk.
  • Functional Groups: Ethanone/butanone side chains in analogs vs. oxadiazole and dimethylphenyl in the target.

Implications :

  • Pyrazole analogs may exhibit different hydrogen-bonding patterns due to the NH group in the pyrazole core.
  • The para-bromine in analogs could lead to distinct halogen-bonding geometries compared to the meta-bromine in the target compound.

Analogs with Oxadiazole Moieties

Example Compounds :

4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Key Differences :

  • Core Structure: Phthalazinone (fused benzene-diazine) vs. dihydroisoquinolinone (fused benzene-piperidone). Methanamine hydrochloride features a simpler oxadiazole-amine structure.
  • Substituents: Phthalazinone analog has a phenyl group at position 2, similar to the target’s dimethylphenyl but without methyl groups. Methanamine hydrochloride includes a protonated amine, enhancing water solubility compared to the target’s lipophilic substituents.

Implications :

  • The dihydroisoquinolinone core in the target compound may offer greater planarity for π-stacking than phthalazinone.
  • The methanamine analog’s hydrochloride salt could improve bioavailability in aqueous environments .

Research Findings and Hypotheses

  • Halogen Bonding : The meta-bromine in the target compound may engage in stronger halogen bonding with protein targets compared to para-bromine in pyrazole analogs, as suggested by crystallographic studies on related bromophenyl derivatives .
  • Solubility vs. Bioavailability : The dimethylphenyl group in the target compound likely reduces aqueous solubility compared to the methanamine hydrochloride analog but may enhance blood-brain barrier penetration .

Biological Activity

The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name: this compound
  • Molecular Formula: C22H19BrN4O2
  • Molecular Weight: 445.28 g/mol
  • CAS Number: 1291862-31-1

Antimicrobial Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity . For instance, compounds similar to the one have been tested against various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivityTarget Organisms
Oxadiazole DerivativeModerate to HighStaphylococcus aureus, Escherichia coli
Isoquinoline DerivativeAntifungalCandida albicans

Anticancer Activity

The compound has shown promise in anticancer research. Specific derivatives have been evaluated for their ability to inhibit tumor cell proliferation. For example, a related compound demonstrated potent activity against various human cancer cell lines, suggesting a potential role in cancer therapy.

Case Study:
A study published in ResearchGate highlighted that compounds with similar structures inhibited the growth of HepG2 liver cancer cells with IC50 values in the micromolar range. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary assays indicate it may inhibit enzymes such as dihydroorotate dehydrogenase (DHODH) , which is crucial for pyrimidine synthesis in both humans and pathogens like Plasmodium falciparum.

Enzyme TargetInhibition TypeIC50 Value
DHODHCompetitive5 µM

The biological activity of this compound is likely attributed to several mechanisms:

  • Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes.
  • Enzyme Inhibition: By mimicking substrate structures, it can competitively inhibit key enzymes.
  • Apoptosis Induction: In cancer cells, it may trigger programmed cell death pathways.

Research Findings and Future Directions

Ongoing research aims to optimize the biological activity of this compound through structural modifications. Studies are focusing on:

  • Enhancing selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Exploring combination therapies with existing anticancer drugs to improve efficacy.
  • Investigating the pharmacokinetics and bioavailability of the compound in vivo.

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